

Voreloxin broad panel cancer cell lines IC50 comparison

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Compound Focus: Voreloxin Hydrochloride

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Voreloxin IC50 Across Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) of voreloxin, which represents the drug concentration required to reduce cell proliferation by 50% in various experimental models [1] [2] [3].

| Cancer Type | Model / Cell Line | Reported IC50 (or LD50) | Experimental Context |
|------------------------------|---|---------------------------------------|---|
| Broad Panel (Solid Tumors) | 11 various tumor cell lines (unspecified) | 0.04 - 0.97 μ M [1] | In vitro cytotoxicity (MTT assay) |
| Acute Myeloid Leukemia (AML) | Primary blasts (n=88 patients) | 2.30 μ M (\pm 1.87) (LD50) [2] | In vitro cell viability (MTS assay) |
| Glioblastoma (GBM) | 13 human glioma cell lines | 12.8 nM - 260.5 nM [3] | In vitro cell viability (Clonogenic survival assay) |
| Leukemia (In vitro) | CCRF-CEM (ALL), MV4-11 (AML), HL-60 (APL) | Varied by cell line (see [4]) | In vitro cell viability (CellTiter-Glo assay) |

| Cancer Type | Model / Cell Line | Reported IC50 (or LD50) | Experimental Context |
|-----------------------|--|---|-----------------------|
| Drug-Resistant Models | Cell lines overexpressing P-glycoprotein (P-gp) or with reduced topoisomerase II | Activity similar to parent, non-resistant lines [1] | In vitro cytotoxicity |

Key Experimental Methodologies

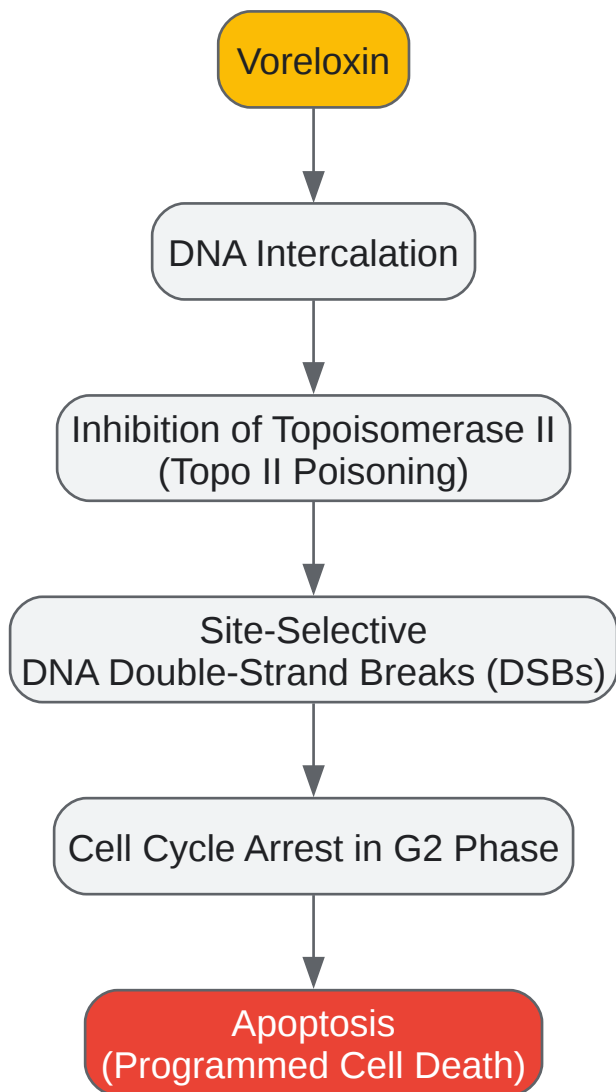
The IC50 data in the table above were generated using standardized, robust experimental protocols. Here are the details of the key methodologies cited.

- **Cell Viability/Viability Assays:** These are colorimetric or luminescent assays that measure the activity of cellular enzymes to determine the number of viable cells.
 - **MTT Assay:** This method measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells [1]. The absorbance of the formazan solution is quantified, and the percentage of viable cells is calculated relative to an untreated control [5].
 - **MTS Assay:** Similar to MTT, it uses a different tetrazolium compound (MTS) that produces a water-soluble formazan product, read by spectrophotometry [2].
 - **CellTiter-Glo Assay:** This is a luminescent method that quantifies the amount of ATP present, which directly correlates with the number of metabolically active cells [4].
- **Clonogenic Survival Assay:** This technique measures the ability of a single cell to proliferate and form a colony after drug treatment. It is considered a gold standard for assessing the long-term cytotoxic effects of anti-cancer agents, particularly for radiation and chemotherapeutics [3].
- **Synergy Studies (Combination Index):** To evaluate the effect of drug combinations (e.g., voreloxin with cytarabine), the **Combination Index (CI)** is often calculated using the median-effect method of Chou and Talalay. A CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates additivity, and CI > 1.1 indicates antagonism [2] [4]. Studies have shown that voreloxin and cytarabine are synergistic in most primary AML samples tested [2].

Voreloxin's Mechanism of Action

The following diagram illustrates the mechanism by which voreloxin induces cell death, as established in biochemical and cell-based studies [6].

Voreloxin Mechanism of Action



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Interpretation and Therapeutic Implications

The provided data and mechanisms highlight several key points relevant for research and development.

- **Broad-Spectrum Activity:** The IC50 values demonstrate that voreloxin has potent, nanomolar to low-micromolar anti-proliferative activity across a wide range of human cancers, including solid tumors and hematological malignancies [1] [3].
- **Overcoming Drug Resistance:** A critical finding is that voreloxin retains its activity in cell lines with common resistance mechanisms, such as **P-glycoprotein (P-gp) overexpression** and reduced topoisomerase II levels. This suggests its potential utility in treating aggressive, drug-resistant cancers [1] [6].
- **Synergy with Cytarabine:** The consistent observation of synergy between voreloxin and cytarabine (Ara-C) in AML models provided a strong rationale for this combination in clinical trials for leukemia [2] [4].
- **Distinct Mechanism:** Voreloxin represents a first-in-class anticancer quinolone derivative. Its mechanism, involving DNA intercalation and topoisomerase II poisoning, is distinct from other classes of topoisomerase II inhibitors like the anthracyclines and epipodophyllotoxins, which may contribute to its differentiated efficacy and toxicity profile [6].

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